2-(3-Bromo-4-methylphenyl)propan-2-ol

Vue d'ensemble

Description

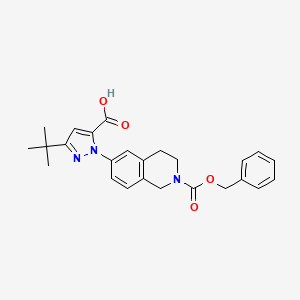

“2-(3-Bromo-4-methylphenyl)propan-2-ol” is a chemical compound with the molecular formula C10H13BrO . It is a derivative of propan-2-ol where one of the hydrogen atoms in the methyl group is replaced by a 3-bromo-4-methylphenyl group .

Molecular Structure Analysis

The molecular structure of “2-(3-Bromo-4-methylphenyl)propan-2-ol” consists of a propan-2-ol backbone with a 3-bromo-4-methylphenyl group attached . The presence of the bromine atom and the hydroxyl group (-OH) in the molecule suggests potential for various chemical reactions, including nucleophilic substitution and elimination .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the bromine atom and the hydroxyl group. For instance, it can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . It can also undergo elimination reactions, leading to the formation of alkenes .Applications De Recherche Scientifique

Synthesis and Characterization

Doraswamy and Ramana (2013) explored the synthesis and characterization of substituted phenyl azetidines, which are potential antimicrobial agents. This study included the synthesis of compounds related to 2-(3-Bromo-4-methylphenyl)propan-2-ol, highlighting its relevance in developing antimicrobial substances (Doraswamy & Ramana, 2013).

Potential Intravenous Anesthetics

Stenlake, Patrick, and Sneader (1989) discussed the synthesis of ring-substituted arylpropanonamines and their quaternary salts, investigating their potential as intravenous anesthetics. This research is significant for understanding the medical applications of compounds structurally similar to 2-(3-Bromo-4-methylphenyl)propan-2-ol (Stenlake, Patrick, & Sneader, 1989).

Flavorings in Animal Feed

Westendorf (2012) analyzed the safety and efficacy of various aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols and esters, including those related to 2-(3-Bromo-4-methylphenyl)propan-2-ol, for use as flavorings in animal feed. This study provides insights into the broader applications of these compounds in animal nutrition (Westendorf, 2012).

Cyclisation Studies

Goosen, McCleland, and Rinaldi (1993) conducted a study on the cyclisation of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates, offering a comparative perspective on the chemical behaviors of related compounds (Goosen, McCleland, & Rinaldi, 1993).

Polymer Synthesis

Shih et al. (2018) explored the ipso-arylation polymerization as a method to synthesize π-conjugated polymers, using derivatives of 2-(3-Bromo-4-methylphenyl)propan-2-ol. This research is crucial for understanding the compound's role in advanced material science (Shih et al., 2018).

X-ray Structures and Computational Studies

Nycz, Małecki, Zawiazalec, and Paździorek (2011) presented X-ray structures and computational studies of several cathinones, including derivatives of 2-(3-Bromo-4-methylphenyl)propan-2-ol. Their work contributes to the understanding of the molecular structure and properties of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Orientations Futures

The future directions for the study and use of “2-(3-Bromo-4-methylphenyl)propan-2-ol” could include further exploration of its synthesis methods and its potential uses in various chemical reactions. For instance, its potential for undergoing nucleophilic substitution and elimination reactions could be explored further . Additionally, its physical and chemical properties could be studied in more detail to better understand its behavior and potential applications.

Propriétés

IUPAC Name |

2-(3-bromo-4-methylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVVBVHTYORBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-methylphenyl)propan-2-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)

![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)

![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)